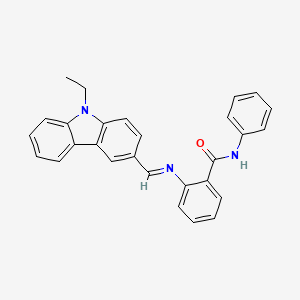

2-((9-Ethyl-9H-carbazol-3-ylmethylene)-amino)-N-phenyl-benzamide

Description

2-((9-Ethyl-9H-carbazol-3-ylmethylene)-amino)-N-phenyl-benzamide is a benzamide derivative featuring a carbazole scaffold substituted with an ethyl group at the 9-position and a methylene-linked amino group at the 3-position (Figure 1). Its molecular formula is C₂₂H₁₉N₃O (molecular weight: 341.41 g/mol) .

Properties

Molecular Formula |

C28H23N3O |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

2-[(9-ethylcarbazol-3-yl)methylideneamino]-N-phenylbenzamide |

InChI |

InChI=1S/C28H23N3O/c1-2-31-26-15-9-7-12-22(26)24-18-20(16-17-27(24)31)19-29-25-14-8-6-13-23(25)28(32)30-21-10-4-3-5-11-21/h3-19H,2H2,1H3,(H,30,32) |

InChI Key |

YHGYBXMWGQZVHH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NC3=CC=CC=C3C(=O)NC4=CC=CC=C4)C5=CC=CC=C51 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9-Ethyl-9H-carbazol-3-ylmethylene)-amino)-N-phenyl-benzamide typically involves the reaction of 9-ethyl-9H-carbazol-3-carbaldehyde with aniline derivatives under acidic conditions. The reaction is catalyzed by acetic acid and proceeds through the formation of a Schiff base intermediate . The reaction conditions are mild, and the product is obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((9-Ethyl-9H-carbazol-3-ylmethylene)-amino)-N-phenyl-benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using mild oxidizing agents such as manganese dioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbazole moiety.

Common Reagents and Conditions

Oxidation: Manganese dioxide in acetone at room temperature.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Oxidation: Formation of oxidized carbazole derivatives.

Reduction: Formation of reduced carbazole derivatives.

Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

2-((9-Ethyl-9H-carbazol-3-ylmethylene)-amino)-N-phenyl-benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Potential use in drug development due to its biological activities.

Industry: Used in the development of optoelectronic materials and polymeric materials.

Mechanism of Action

The mechanism of action of 2-((9-Ethyl-9H-carbazol-3-ylmethylene)-amino)-N-phenyl-benzamide involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, modulating their activity. For example, it may interact with cellular tumor antigen p53, influencing cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbazole Derivatives

Key Observations :

- Substituent Flexibility : The ethyl group at the carbazole 9-position is conserved in many analogs (e.g., ), likely enhancing solubility and steric compatibility with biological targets.

- Linker Diversity: The methylene-amino linker in the target compound contrasts with shorter acetamide () or rigid isoxazole () linkers, affecting conformational flexibility and binding interactions.

Key Observations :

Table 3: Bioactivity and Physicochemical Data

Key Observations :

- Antimicrobial Activity : Methoxy-substituted analogs () show moderate activity, highlighting the role of electron-donating groups.

- Solubility Considerations : Hydroxyethyl () or propan-2-ol () substituents improve aqueous solubility compared to the target compound’s benzamide tail.

Crystallographic Data

Crystal structures of related compounds reveal packing patterns and intermolecular interactions:

- 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole (): Monoclinic system (P21/c), R factor = 0.066, with π-stacking between carbazole and benzoyl groups.

- N-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine (): Monoclinic (P21/c), R factor = 0.089; weaker refinement due to complex substituents.

The target compound’s structure is expected to exhibit similar π-stacking but may differ in hydrogen bonding due to the benzamide group.

Biological Activity

The compound 2-((9-Ethyl-9H-carbazol-3-ylmethylene)-amino)-N-phenyl-benzamide is a derivative of carbazole, a well-known heterocyclic compound with significant biological activities. This article provides a detailed overview of the biological activity associated with this compound, focusing on its potential antitumor properties, mechanisms of action, and pharmacological implications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 9-ethyl-9H-carbazole derivatives with phenyl-substituted amines. The structural integrity of this compound is crucial for its biological activity, particularly due to the presence of the carbazole moiety which is known for its electron-rich nature and ability to interact with various biological targets.

Antitumor Activity

Research indicates that carbazole derivatives, including this compound, exhibit significant antitumor activity. For instance, related compounds have been shown to inhibit the growth of melanoma cells by inducing apoptosis through the reactivation of the p53 pathway, a critical tumor suppressor mechanism .

The proposed mechanisms for the biological activity of this compound include:

- Apoptosis Induction : Similar compounds have been found to increase caspase activity leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : Some derivatives may interfere with cell cycle progression, thereby inhibiting tumor growth.

- Molecular Docking Studies : Molecular docking analyses have demonstrated strong binding affinities of carbazole derivatives to key proteins involved in cancer progression, suggesting potential as therapeutic agents against various cancers .

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound are essential for assessing its viability as a therapeutic agent. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable profiles for several synthesized derivatives, suggesting low toxicity and good bioavailability .

ADMET Analysis

| Property | Result |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Favorable |

| Excretion | Renal |

| Toxicity | Low |

Case Studies

Recent studies have highlighted the potential of carbazole derivatives in clinical settings:

- Melanoma Treatment : A study demonstrated that a related carbazole derivative significantly suppressed melanoma growth in vivo without affecting normal melanocytes .

- SARS-CoV-2 Inhibition : Compounds derived from 9-Ethylcarbazole were tested for their inhibitory effects against SARS-CoV-2 proteins, showing promising results that warrant further investigation into their antiviral potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.